molecular formula C10H9F3O2 B1295495 Ethyl 3-(trifluoromethyl)benzoate CAS No. 76783-59-0

Ethyl 3-(trifluoromethyl)benzoate

Cat. No. B1295495
Key on ui cas rn: 76783-59-0
M. Wt: 218.17 g/mol
InChI Key: MHNBTKIAHHECCQ-UHFFFAOYSA-N
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Patent
US04322429

Procedure details

NaH (4.8 grams in a 50% oil dispersion) was placed in a 500 ml. 3-necked flask under an atmosphere of nitrogen and, after the addition of 80 ml. of THF, the mixture was heated to reflux. Next a solution of ethyl-3-(trifluoromethyl)benzoate (19 grams), acetonitrile, (5 grams) and THF (20 ml.) was added. Reflux was continued for 2 hours and then the reaction mixture was cooled and 250 ml. ether added. The organic layer was first extracted with 1 N NaOH, and then washed with brine and dried. Removal of the solvent afforded 11 grams of solid product, m.p. 58°-60° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1COCC1.C(O[C:11](=[O:22])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1)C.[C:23](#[N:25])[CH3:24]>CCOCC>[F:21][C:18]([F:19])([F:20])[C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[C:11]([CH2:24][C:23]#[N:25])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
19 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3-necked flask under an atmosphere of nitrogen and, after the addition of 80 ml
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The organic layer was first extracted with 1 N NaOH
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)CC#N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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